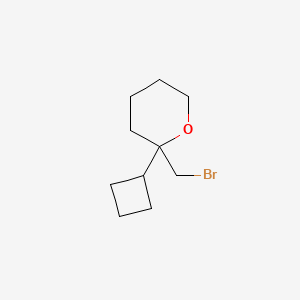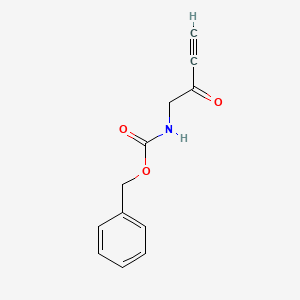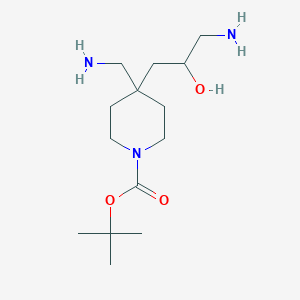
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with various functional groups, including amino, hydroxy, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Functional Group Substitution: The amino and hydroxy groups are introduced through nucleophilic substitution reactions using appropriate reagents such as amines and alcohols.
Final Coupling Reaction: The final step involves coupling the substituted piperidine with a carboxylate group using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the amino groups to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a candidate for the development of drugs targeting specific diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or ion channels, modulating their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-amino-2-hydroxypropyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the piperidine ring. This dual functionality allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds. The combination of these functional groups enhances its potential as a versatile intermediate in synthesis and a candidate for drug development.
Propiedades
Fórmula molecular |
C14H29N3O3 |
|---|---|
Peso molecular |
287.40 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-amino-2-hydroxypropyl)-4-(aminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O3/c1-13(2,3)20-12(19)17-6-4-14(10-16,5-7-17)8-11(18)9-15/h11,18H,4-10,15-16H2,1-3H3 |
Clave InChI |
PUSMJLUTMSCAPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(CN)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13219089.png)

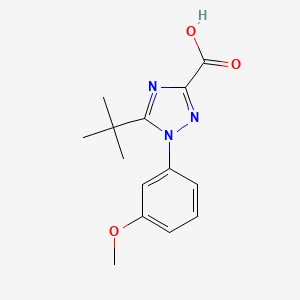
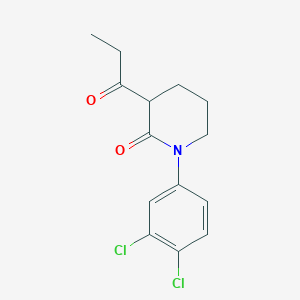




![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)

![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
